N-(cyclopropylmethyl)pyridin-2-amine

Catalog No.
S13983434
CAS No.
M.F
C9H12N2
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclopropylmethyl)pyridin-2-amine

Product Name

N-(cyclopropylmethyl)pyridin-2-amine

IUPAC Name

N-(cyclopropylmethyl)pyridin-2-amine

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,10,11)

InChI Key

REDQYNYHMYJKGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC=N2

N-(cyclopropylmethyl)pyridin-2-amine is a highly versatile secondary aminopyridine intermediate utilized extensively in pharmaceutical and agrochemical development. Featuring a rigidified cyclopropylmethyl substituent, this compound provides a balanced profile of lipophilicity, metabolic stability, and steric bulk compared to standard linear alkylamines. In procurement contexts, sourcing this pre-assembled secondary amine is critical for bypassing the notoriously poor regioselectivity associated with the direct alkylation of 2-aminopyridine, ensuring high-purity integration into downstream cross-coupling or amidation workflows [1].

Substituting this specific compound with unsubstituted 2-aminopyridine for in-house alkylation introduces severe process bottlenecks. Direct alkylation of 2-aminopyridines with cyclopropylmethyl halides typically results in a problematic mixture of the desired exocyclic N-alkylation and undesired endocyclic ring-nitrogen alkylation, requiring tedious chromatographic separation and severely depressing yields [1]. Furthermore, substituting the cyclopropylmethyl group with cheaper, linear alternatives like N-propyl or N-butyl compromises the end-product's pharmacological profile; linear chains are significantly more susceptible to cytochrome P450-mediated oxidative cleavage and offer poorer conformational restriction, leading to inferior target affinity and metabolic half-lives [2].

Processability: Bypassing Endocyclic Alkylation Penalties

Procuring pre-synthesized N-(cyclopropylmethyl)pyridin-2-amine eliminates the inherent regioselectivity issues of 2-aminopyridine alkylation. Standard SN2 alkylation of 2-aminopyridine with cyclopropylmethyl bromide typically yields a near 1:1 mixture of the desired 2-(alkylamino)pyridine and the undesired 1-alkyl-1,2-dihydropyridin-2-imine, capping isolated yields at roughly 45-50% [1]. Procuring the target compound provides >98% purity of the exocyclic amine, directly bypassing this costly purification step.

Evidence DimensionIsolated yield of exocyclic secondary amine
Target Compound Data>98% purity (via direct procurement)
Comparator Or Baseline~45-50% yield (via in-house alkylation of 2-aminopyridine)
Quantified DifferenceOver 45% absolute yield improvement and elimination of isomer separation
ConditionsStandard bench-scale alkylation vs. commercial sourcing

Eliminates a major process bottleneck and reduces solvent and silica waste associated with separating structural isomers.

Precursor Suitability: Enhanced Metabolic Stability via Cycloalkyl Substitution

In medicinal chemistry, the cyclopropylmethyl group is a privileged bioisostere for linear alkyl chains. Compared to N-propylpyridin-2-amine derivatives, the cyclopropylmethyl analogs exhibit significantly reduced susceptibility to alpha-carbon oxidation by hepatic enzymes. Pharmacokinetic models demonstrate that replacing a flexible propyl chain with a cyclopropylmethyl group can increase the in vitro human liver microsome (HLM) half-life by 1.5 to 2.5-fold, owing to the increased bond dissociation energy and steric shielding provided by the cyclopropyl ring [1].

Evidence DimensionIn vitro HLM metabolic half-life (T1/2)
Target Compound Data1.5x to 2.5x increase (Cyclopropylmethyl derivative)
Comparator Or BaselineBaseline (N-propyl derivative)
Quantified DifferenceUp to 150% improvement in metabolic stability
ConditionsHuman liver microsome (HLM) oxidative clearance assays

Crucial for drug discovery procurement, as it directly improves the pharmacokinetic viability of downstream active pharmaceutical ingredients.

Ligand Design: Improved Target Affinity through Conformational Restriction

The cyclopropylmethyl substituent restricts the number of rotatable bonds compared to a straight-chain butyl or isobutyl group, reducing the entropic penalty upon binding to a target receptor (such as GPCRs or kinases). This conformational restriction typically enhances binding affinity by 0.5 to 1.0 log units against target proteins while maintaining a similar topological polar surface area (TPSA), thereby improving the overall Lipophilic Ligand Efficiency (LLE) of the final synthesized molecule [1].

Evidence DimensionBinding affinity enhancement (entropic penalty reduction)
Target Compound DataΔG binding improved by ~0.7-1.4 kcal/mol (Cyclopropylmethyl)
Comparator Or BaselineStandard flexible alkyl chains (e.g., N-butyl)
Quantified Difference0.5 to 1.0 log unit improvement in IC50/Kd
ConditionsReceptor binding assays for GPCR/kinase targets

Enables medicinal chemists to achieve higher potency without unnecessarily increasing the molecular weight or lipophilicity of the lead compound.

Synthesis of G-Protein Coupled Receptor (GPCR) Agonists

N-(cyclopropylmethyl)pyridin-2-amine serves as a critical terminal building block in the development of GPCR ligands, such as GPR40 agonists for metabolic disorders. The cyclopropylmethyl group effectively occupies hydrophobic sub-pockets within the receptor while resisting rapid metabolic degradation, making this specific compound highly effective compared to linear alkyl analogs [1].

Development of Kinase Inhibitor Libraries

The 2-aminopyridine core is a classic hinge-binding motif in kinase inhibitors. By utilizing the pre-alkylated N-(cyclopropylmethyl) variant, medicinal chemists can rapidly generate libraries via cross-coupling at the pyridine ring, ensuring the cyclopropyl group is perfectly positioned to interact with the solvent-exposed channel without the regioselectivity issues of late-stage alkylation [2].

Agrochemical Active Ingredient Formulation

In the design of novel fungicides and herbicides, metabolic resistance is paramount. The incorporation of the N-(cyclopropylmethyl)pyridin-2-amine moiety provides the necessary lipophilicity for cuticular penetration in plants while offering enhanced resistance to environmental and plant-based oxidative degradation compared to standard N-alkyl amines [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

148.100048391 g/mol

Monoisotopic Mass

148.100048391 g/mol

Heavy Atom Count

11

Explore Compound Types